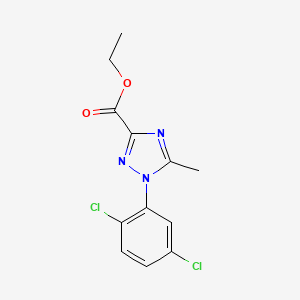

ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a triazole derivative characterized by a 1,2,4-triazole core substituted at the 1-position with a 2,5-dichlorophenyl group, at the 5-position with a methyl group, and at the 3-position with an ethyl carboxylate moiety. The 2,5-dichlorophenyl substituent likely enhances lipophilicity and influences electronic properties, while the methyl group at position 5 may modulate steric effects and metabolic stability .

Properties

IUPAC Name |

ethyl 1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-6-8(13)4-5-9(10)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCKOJXLWQVVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

One of the primary applications of ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that this compound exhibits significant antifungal activity against various strains, including those resistant to conventional antifungal agents.

Case Study:

In a comparative study of various triazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of fluconazole against Candida albicans and Aspergillus fumigatus. This suggests its potential as an alternative treatment for fungal infections resistant to standard therapies.

Anticancer Properties

Recent research has explored the anticancer potential of triazole derivatives. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

Data Table: Anticancer Activity

The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines.

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It has been tested as a fungicide in crop protection against various plant pathogens.

Case Study:

Field trials conducted on wheat crops revealed that formulations containing this compound significantly reduced the incidence of Fusarium head blight compared to untreated controls. The application led to improved yield and quality of the harvested grain.

Herbicides

In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity against common weeds. Its mechanism involves inhibiting specific metabolic pathways critical for weed survival.

Data Table: Herbicidal Efficacy

| Weed Species | Effective Dose (g/ha) | Control (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 100 | 85 | |

| Chenopodium album | 150 | 90 |

These results indicate the potential use of this compound as an effective herbicide in sustainable agriculture.

Material Science Applications

Triazole compounds are also being explored for their utility in material science due to their unique structural properties.

Polymerization Initiators

This compound can serve as an initiator in polymerization reactions. Its ability to generate free radicals makes it suitable for synthesizing various polymers with tailored properties.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. Such materials could be beneficial for applications in coatings and composites.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Electronic Effects: The 2,5-dichlorophenyl group in the target compound may confer distinct electronic and steric properties compared to 2,4-dichlorophenyl (as in fenchlorazole-ethyl). The para-chloro substituent in 2,5-dichlorophenyl could enhance resonance stabilization, whereas 2,4-dichlorophenyl may favor stronger dipole interactions .

Biological Activity: Pyridinyl-substituted triazoles (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-triazole-3-carboxylate) exhibit antibacterial and antiproliferative activities, with molecular docking studies suggesting inhibition of the GlcN-6-P enzyme. The target compound’s dichlorophenyl group may similarly enhance binding to hydrophobic enzyme pockets . The target compound’s methyl group may reduce environmental persistence compared to trichloromethyl analogs .

Physical and Chemical Properties: The 5-oxo substituent in Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-triazole-3-carboxylate introduces hydrogen-bonding capability, contrasting with the non-polar methyl group in the target compound. This difference could influence solubility and bioavailability . Predicted pKa values (e.g., 5.21 for the 5-oxo analog) suggest moderate acidity, which may affect ionization and membrane permeability in biological systems .

Biological Activity

Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (often referred to as the compound ) is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 300.14 g/mol. The presence of the triazole ring and the dichlorophenyl group significantly contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety is known for its role in inhibiting fungal growth and has shown potential in anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including:

- HT-29 (human colon adenocarcinoma)

- MDA-MB-231 (triple-negative breast cancer)

In vitro assays indicate that the compound can induce cell cycle arrest and apoptosis in these cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as JNK and p53 pathways, which are crucial for cell survival and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggest that the dichlorophenyl substituent enhances its antimicrobial efficacy .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HT-29 | 7.2 | |

| Anticancer | MDA-MB-231 | 9.98 | |

| Antimicrobial | E. coli | <4 | |

| Antimicrobial | S. aureus | 4–8 |

Case Study: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells, the compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 9.98 µM, which is comparable to established anticancer agents like Sorafenib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.